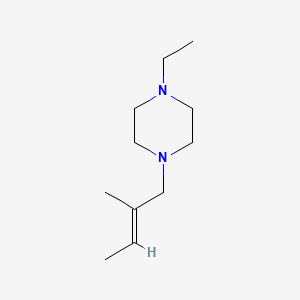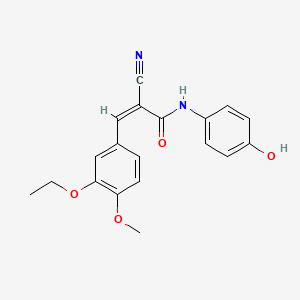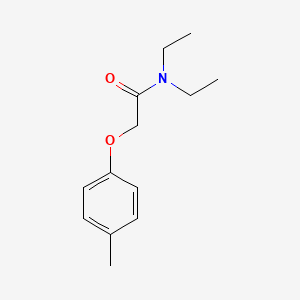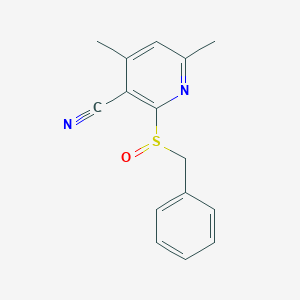
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood, but several studies have suggested that it exerts its biological activities by targeting specific molecular pathways. For instance, Gao et al. (2018) reported that the compound induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. In addition, it inhibited the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to exhibit various biochemical and physiological effects in different biological systems. For instance, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter (Jiang et al., 2017). In addition, it reduced the levels of reactive oxygen species (ROS) and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells exposed to oxidative stress (Liu et al., 2017). Furthermore, it exhibited vasodilatory activity by relaxing the smooth muscles of blood vessels (Yang et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using simple and readily available starting materials. In addition, it exhibits potent biological activities at low concentrations, making it a suitable candidate for further studies. However, one of the limitations is that it has poor solubility in water, which may affect its bioavailability and limit its use in certain applications. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has several potential future directions for research. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In addition, it can be used as a starting material for the synthesis of new derivatives with improved biological activities and physicochemical properties. Furthermore, it can be explored for its potential applications in agriculture and materials science, such as the development of new pesticides and functional materials.
Méthodes De Synthèse
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine can be synthesized using different methods. One of the commonly used methods is the reaction of 3-bromobenzylamine with 1-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA) (Gao et al., 2018). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The product is obtained by filtration and purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. For instance, Gao et al. (2018) reported that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. In addition, it exhibited potent anti-inflammatory activity by suppressing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Liu et al., 2017). Furthermore, it showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Jiang et al., 2017).
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3/c1-19-10-18-14-8-13(5-6-15(14)19)17-9-11-3-2-4-12(16)7-11/h2-8,10,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYAXJFERZYKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)


![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)

![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)

